10-Ketonaltrexone

Catalog No.
S626536
CAS No.
96445-14-6
M.F
C20H21NO5
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Ketonaltrexone

CAS Number

96445-14-6

Product Name

10-Ketonaltrexone

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O

Synonyms

10-ketonaltrexone

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O

Molecular Structure Analysis

10-Ketonaltrexone possesses a complex morphinan skeleton with a cyclopropylmethyl group, three hydroxyl groups, and two ketone groups (C=O) []. The presence of the ketone group at the 10th position differentiates it from naltrexone, which has a hydroxyl group at that location []. This structural difference might influence the compound's interactions with biological targets.


Chemical Reactions Analysis

The primary scientific interest in 10-ketonaltrexone lies in its formation from naltrexone. The exact enzymatic pathway for this conversion remains under investigation, but in vitro studies suggest that cytochrome P450 enzymes play a role [].

10-Ketonaltrexone is a metabolite of naltrexone, a medication used to treat opioid dependence and alcohol use disorder. While naltrexone itself does not have many scientific research applications beyond its established medical uses, 10-ketonaltrexone has emerged as a research tool for studying various biological processes.

Studying Reward and Dependence

10-Ketonaltrexone acts as a potent antagonist at kappa-opioid receptors, which are involved in reward processing and pain perception. Researchers utilize 10-ketonaltrexone to investigate the role of kappa-opioid signaling in various behaviors, including:

  • Drug and alcohol seeking and dependence []
  • Stress and anxiety []
  • Motivation and decision-making []

Other Areas of Research

Beyond its role in studying reward and dependence, 10-ketonaltrexone is being explored in other areas of scientific research, including:

  • Pain management: Investigating its potential to alleviate pain by modulating kappa-opioid signaling, potentially offering an alternative approach to opioid-based pain medication. []
  • Neurodegenerative diseases: Studying its effects on neuroinflammation and neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. []
, primarily focusing on oxidation processes that convert the hydroxyl group at the 10-position of naltrexone into a ketone. This transformation can be achieved through various methods, including:

  • Oxidation Reactions: Utilizing oxidizing agents such as chromium trioxide or potassium permanganate to facilitate the conversion of hydroxyl groups to ketones.
  • Hydride Shifts: In certain synthetic pathways, a hydride shift may occur during the formation of the ketone, altering stereochemistry and influencing the final product yield .

10-Ketonaltrexone exhibits unique biological activities compared to naltrexone. While naltrexone functions primarily as an opioid receptor antagonist, 10-ketonaltrexone's altered structure may confer different affinities for opioid receptors. Research indicates that modifications at the 10-position can affect binding efficacy and antagonistic properties, potentially leading to variations in therapeutic effects or side effects . The compound's activity is still under investigation, particularly in terms of its potential use in pain management and addiction therapy.

The synthesis of 10-ketonaltrexone can be accomplished through several methodologies:

  • Total Synthesis from Naltrexone: This involves direct oxidation of naltrexone using strong oxidizing agents to convert the hydroxyl group into a ketone.
  • Chemoenzymatic Approaches: Utilizing enzymes to selectively oxidize specific functional groups can yield 10-ketonaltrexone with high stereoselectivity and reduced byproducts .
  • Alternative Synthetic Routes: Other methods may include the use of protecting groups to facilitate selective reactions without affecting other functional groups present in the molecule.

10-Ketonaltrexone's potential applications include:

  • Pharmaceutical Development: As a modified opioid antagonist, it may be explored for new therapeutic uses in addiction treatment or pain management.
  • Research Tool: The compound can serve as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and mechanisms of action.

Studies on 10-ketonaltrexone's interactions with various biological targets are crucial for elucidating its pharmacodynamics. Initial research suggests that it may interact differently with opioid receptors compared to naltrexone, potentially leading to variations in efficacy and safety profiles. Further studies are needed to clarify these interactions and their implications for clinical use .

When comparing 10-ketonaltrexone with similar compounds, several notable derivatives emerge:

Compound NameStructural ModificationPrimary Use
NaltrexoneNo modificationOpioid antagonist
10-HydroxynaltrexoneHydroxyl group at 10Opioid antagonist
BuprenorphinePartial agonistPain relief, opioid dependence
OxycodoneKetone at 6Pain relief
NaloxoneNo modificationOpioid overdose treatment

Uniqueness of 10-Ketonaltrexone:

  • The presence of a ketone group at the 10-position distinguishes it from naltrexone and other derivatives, potentially altering its receptor binding profile and pharmacological effects.
  • Its unique synthesis pathways may also lead to distinct metabolic pathways compared to related compounds, warranting further investigation into its therapeutic potential.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Dates

Modify: 2024-04-14

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